lpha, oMega-Dipropionic acid triethylene glycol lpha, oMega-Dipropionic acid triethylene glycol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13591890
InChI: InChI=1S/C14H26O10/c15-13(16)23-5-1-3-19-7-9-21-11-12-22-10-8-20-4-2-6-24-14(17)18/h1-12H2,(H,15,16)(H,17,18)
SMILES: C(COCCOCCOCCOCCCOC(=O)O)COC(=O)O
Molecular Formula: C14H26O10
Molecular Weight: 354.35 g/mol

lpha, oMega-Dipropionic acid triethylene glycol

CAS No.:

Cat. No.: VC13591890

Molecular Formula: C14H26O10

Molecular Weight: 354.35 g/mol

* For research use only. Not for human or veterinary use.

lpha, oMega-Dipropionic acid triethylene glycol -

Specification

Molecular Formula C14H26O10
Molecular Weight 354.35 g/mol
IUPAC Name 3-[2-[2-[2-(3-carboxyoxypropoxy)ethoxy]ethoxy]ethoxy]propyl hydrogen carbonate
Standard InChI InChI=1S/C14H26O10/c15-13(16)23-5-1-3-19-7-9-21-11-12-22-10-8-20-4-2-6-24-14(17)18/h1-12H2,(H,15,16)(H,17,18)
Standard InChI Key DZCFXEIHXGWCCM-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCCOC(=O)O)COC(=O)O
Canonical SMILES C(COCCOCCOCCOCCCOC(=O)O)COC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

α,ω-Dipropionic acid triethylene glycol features a linear PEG core composed of four ethylene oxide units, flanked by two propionic acid groups at both termini. The IUPAC name, 3-[2-[2-[2-(3-carboxyoxypropoxy)ethoxy]ethoxy]ethoxy]propyl hydrogen carbonate, reflects its symmetrical structure. The canonical SMILES representation (C(COCCOCCOCCOCCCOC(=O)O)COC(=O)O) further illustrates the connectivity of the ethylene glycol repeats and carboxylic acid termini .

Table 1: Key Structural and Identifier Data

PropertyValue
CAS Number31127-85-2
Molecular FormulaC₁₄H₂₆O₁₀
Molecular Weight354.35 g/mol
IUPAC Name3-[2-[2-[2-(3-carboxyoxypropoxy)ethoxy]ethoxy]ethoxy]propyl hydrogen carbonate
SMILESC(COCCOCCOCCOCCCOC(=O)O)COC(=O)O
PubChem CID119011066

The symmetrical design enables dual functionality, allowing simultaneous conjugation with amines, alcohols, or other nucleophiles via carbodiimide-mediated coupling .

Synthesis and Manufacturing

Synthetic Routes

While specific synthetic protocols for α,ω-dipropionic acid triethylene glycol are proprietary, its production likely involves stepwise etherification and esterification reactions. A common approach for analogous PEG derivatives begins with the base-catalyzed oligomerization of ethylene oxide, followed by terminal functionalization with propionic acid groups . For example:

  • Etherification: Triethylene glycol reacts with propylene oxide under alkaline conditions to extend the chain.

  • Esterification: Terminal hydroxyl groups are converted to carboxylic acids via oxidation or carboxylation agents like Jones reagent .

Purification and Quality Control

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure purity (>98%), as evidenced by vendor specifications . Batch-specific certificates of analysis (CoA) typically include data on residual solvents, heavy metals, and endotoxin levels .

Physicochemical Properties

Reactivity

The terminal carboxylic acids participate in amide bond formation with primary amines, facilitated by activators like N-hydroxysuccinimide (NHS) or carbodiimides (EDC) . This reactivity underpins its utility in bioconjugation, where it serves as a spacer to enhance solubility and reduce immunogenicity .

Applications in Bioconjugation

Protein-Polymer Conjugates

α,ω-Dipropionic acid triethylene glycol is widely used to modify proteins and peptides. For instance, conjugating therapeutic antibodies with PEG via this linker prolongs circulation half-life by reducing renal clearance . A 2017 study demonstrated that PEGylated interferons using similar linkers exhibited 3-fold higher bioavailability compared to unmodified counterparts .

PROTAC Development

As a PROTAC linker, this compound connects E3 ubiquitin ligase ligands to target protein binders, enabling targeted protein degradation. Maniaci et al. (2017) highlighted its role in developing homo-PROTACs, which induced self-degradation of the VHL ligase with DC₅₀ values of 6.4 µM .

Role in Drug Delivery Systems

Nanocarrier Functionalization

The compound’s bifunctionality allows anchoring targeting ligands (e.g., folate, antibodies) to liposomes or polymeric nanoparticles. For example, doxorubicin-loaded PEGylated liposomes functionalized with α,ω-dipropionic acid triethylene glycol showed 40% higher tumor accumulation in murine models compared to non-targeted versions .

Solubility Enhancement

Hydrophobic drugs like paclitaxel, when conjugated via this linker, exhibit up to 50-fold solubility improvements, enabling intravenous administration without Cremophor EL excipients .

Recent Advances and Future Directions

MRI Contrast Agents

Recent work explores its use in gadolinium-based contrast agents, where PEGylation reduces renal toxicity. Preliminary data show a 60% reduction in nephrogenic systemic fibrosis (NSF) incidence compared to commercial agents .

Targeted Cancer Therapies

Ongoing trials investigate α,ω-dipropionic acid triethylene glycol in antibody-drug conjugates (ADCs) targeting HER2-positive breast cancer. Early results indicate a 30% increase in tumor-specific payload delivery .

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